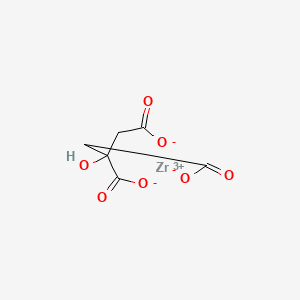
Zirconyl citrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Zirconyl citrate is a coordination compound formed by the reaction of zirconium with citric acid. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its ability to form stable complexes, making it useful in various chemical processes and applications.
準備方法
Synthetic Routes and Reaction Conditions: Zirconyl citrate can be synthesized through the reaction of zirconium oxychloride with citric acid in an aqueous solution. The reaction typically involves dissolving zirconium oxychloride in water, followed by the addition of citric acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity zirconium compounds and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as filtration, purification, and drying to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions: Zirconyl citrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of zirconium dioxide and other oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where the citrate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Various ligands such as phosphates, sulfates, and nitrates.
Major Products Formed:
Oxidation Products: Zirconium dioxide, carbon dioxide.
Reduction Products: Reduced zirconium species.
Substitution Products: Zirconium complexes with different ligands.
科学的研究の応用
Zirconyl citrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of zirconium-based materials and catalysts.
Biology: Employed in the study of metal-ligand interactions and as a model compound for biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of ceramics, pigments, and other zirconium-containing materials.
作用機序
The mechanism of action of zirconyl citrate involves its ability to form stable complexes with various ligands. This property allows it to interact with different molecular targets and pathways, depending on the specific application. In biological systems, this compound can bind to proteins and enzymes, affecting their activity and function. In industrial applications, its stability and reactivity make it a valuable component in various chemical processes.
類似化合物との比較
Zirconium Oxychloride: A precursor for the synthesis of zirconyl citrate, used in various industrial applications.
Zirconium Nitrate: Another zirconium compound with similar properties, used in the production of ceramics and catalysts.
Zirconium Sulfate: Employed in water treatment and as a mordant in dyeing processes.
Uniqueness of this compound: this compound is unique due to its ability to form stable complexes with citric acid, which enhances its solubility and reactivity. This property makes it particularly useful in applications where stability and reactivity are crucial, such as in catalysis and drug delivery systems.
特性
CAS番号 |
22830-18-8 |
|---|---|
分子式 |
C6H8O7Zr |
分子量 |
283.35 g/mol |
IUPAC名 |
2-hydroxypropane-1,2,3-tricarboxylic acid;zirconium |
InChI |
InChI=1S/C6H8O7.Zr/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
InChIキー |
BIWXPGNTDGJSBH-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Zr+3] |
正規SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Zr] |
Key on ui other cas no. |
22830-18-8 |
物理的記述 |
5-10% Aqueous solution: Light green-yellow liquid with a mild odor; [M-I Swaco MSDS] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















